Dihydrazine sulfate

Descripción

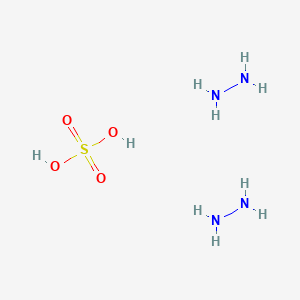

Structure

2D Structure

Propiedades

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLJAFVPFHRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-93-2 (Parent), 302-01-2 (Parent) | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065483 | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-80-7 | |

| Record name | Dihydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrazinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6JWJ92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Preparation Routes

Conventional Laboratory and Industrial Synthesis Pathways of Hydrazine (B178648) Sulfate (B86663)

Hydrazine sulfate (N₂H₆SO₄) serves as a crucial, more stable, and less volatile precursor for handling hydrazine in various applications. wikipedia.org Its synthesis is intrinsically linked to the production of hydrazine itself.

The Raschig process is a well-established method for producing hydrazine. lookchem.comacs.org This process involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951). The core reaction proceeds in two main steps:

Formation of chloramine (B81541) from ammonia and sodium hypochlorite in an aqueous solution. lookchem.comresearchgate.net

Reaction of the chloramine with a significant excess of ammonia to produce hydrazine. lookchem.comresearchgate.net

The resulting dilute aqueous hydrazine solution can then be treated with sulfuric acid to precipitate the sparingly soluble hydrazine sulfate. wikipedia.orglookchem.com An alternative classical route involves the Hofmann degradation of urea (B33335) with sodium hypochlorite. orgsyn.orgsciencemadness.org In this method, a mixture of urea, sodium hypochlorite, and sodium hydroxide (B78521) is reacted to form hydrazine, which can then be isolated as hydrazine sulfate. lookchem.com

Several refinements have been developed to enhance the yield and purity of hydrazine sulfate from classical methods. A key challenge in the Raschig process is a side reaction where hydrazine is decomposed by chloramine, a reaction catalyzed by metal ions like copper. lookchem.comresearchgate.net To counter this, complexing agents such as ethylenediaminetetra-acetic acid (EDTA) are added to sequester these ions. lookchem.comresearchgate.net

Further improvements focus on optimizing reaction conditions and work-up procedures. One documented modification involves adjusting the neutralization stage. Instead of using only sulfuric acid to neutralize by-products and precipitate hydrazine sulfate, hydrochloric acid is first used. This method reduces contamination from sodium sulfate, leading to a higher quality and better yield of hydrazine sulfate crystals. sciencemadness.org Another approach involves hydrolyzing ketazine by adding it dropwise to a sulfuric acid solution. This controlled process avoids the decomposition of the resulting hydrazine hydrate (B1144303) and leads to a high-purity product. google.com

The table below summarizes key reactants and conditions in modified synthesis approaches.

| Method | Key Reactants | Key Conditions/Modifications | Reported Outcome |

| Modified Urea Process | Urea, Sodium Hypochlorite, Sodium Hydroxide, Hydrochloric Acid, Sulfuric Acid | Use of HCl for bulk neutralization before precipitation with H₂SO₄. sciencemadness.org | Improved yield and crystal quality by minimizing sodium sulfate contamination. sciencemadness.org |

| Ketazine Hydrolysis | Ketazine, Sulfuric Acid | Dropwise addition of ketazine to sulfuric acid solution. google.com | High purity (over 99%) hydrazine sulfate, avoids byproduct formation. google.com |

| Raschig Process Optimization | Ammonia, Sodium Hypochlorite | Addition of complexing agents (e.g., EDTA) to prevent catalytic decomposition of hydrazine. lookchem.comresearchgate.net | Increased yield by preventing side reactions. lookchem.com |

Synthesis of Dihydrazine Sulfate Derivatives and Analogues

This compound, (N₂H₅)₂SO₄, is distinct from the more common monohydrazine sulfate, N₂H₆SO₄, being more soluble in water. sciencemadness.org Its synthesis, along with that of other hydrazinium (B103819) salts and organic intermediates, demonstrates the versatility of hydrazine chemistry.

Hydrazinium salts are formed from the protonation of hydrazine, yielding the hydrazinium (N₂H₅⁺) and hydrazonium (N₂H₆²⁺) cations. researchgate.net These cations can form salts with various anions. researchgate.net

The preparation of this compound can be achieved through straightforward methods:

Addition of Hydrazine: Adding hydrazine hydrate to a suspension of the less soluble monohydrazine sulfate in water until the solid dissolves, forming the highly soluble this compound in solution. sciencemadness.org

Sulfate Removal: Treating a suspension of monohydrazine sulfate with a solution of barium hydroxide. This precipitates barium sulfate, leaving this compound in the solution which can be recovered after filtration. sciencemadness.org

A general and safe method for preparing various hydrazinium salts involves the reaction of hydrazine hydrate with ammonium (B1175870) salts. ias.ac.inresearchgate.net This metathetical reaction displaces ammonia and forms the corresponding hydrazinium salt. ias.ac.in This technique has been successfully used to prepare a range of simple and complex hydrazinium derivatives. ias.ac.inresearchgate.net

Hydrazine sulfate is a key starting material for synthesizing various organic intermediates. Its derivatives are widely used as building blocks for creating more complex molecules, particularly heterocyclic compounds. nbinno.com For example, hydrazine sulfate is used to prepare benzil (B1666583) hydrazone, an intermediate in the synthesis of other organic compounds. orgsyn.org The process involves reacting hydrazine sulfate with sodium acetate (B1210297), followed by the addition of benzil. orgsyn.org

The reactivity of hydrazine allows for the synthesis of numerous derivatives, such as N-acyl-N'-sulfonyl hydrazides and various N-alkylhydrazine derivatives, through reactions like reductive alkylation or coupling with activated amides. organic-chemistry.org Catalytic methods, employing metals like copper or palladium, facilitate the coupling of hydrazine derivatives with other organic molecules to form complex intermediates. organic-chemistry.orgacs.org

Catalytic Routes in this compound Synthesis

While the direct synthesis of this compound is typically a non-catalytic acid-base reaction, catalysts play a significant role in the synthesis of its precursors and related organic derivatives. In one modern approach to hydrazine synthesis, which can then be converted to a sulfate salt, butanone and ammonia are reacted in the presence of air as an oxidant. google.com This process uses a catalytic system of Palladium(II) chloride (PdCl₂) and Copper(II) chloride (CuCl₂) with co-catalysts to produce butanone azine, which is subsequently hydrolyzed to a hydrazonium salt. google.com

Furthermore, catalysts are essential in the synthesis of organic hydrazine intermediates. For instance, copper(I) iodide (CuI) catalyzes the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org Similarly, palladium-catalyzed reactions are used for the allylic substitution of allyl acetates with arylhydrazines to produce N,N-disubstituted hydrazines. organic-chemistry.org

Role of Hydrazine Sulfate as a Catalyst in Organic Synthesis

Hydrazine sulfate serves as an inexpensive and efficient catalyst in various organic reactions. researchgate.net Its utility is particularly notable in metal-free procedures, offering an alternative to processes that rely on heavy or expensive metal catalysts. researchgate.net

A significant application is in the regioselective ring-opening of epoxides with alcohols to produce β-alkoxy alcohols. researchgate.net This process is highly versatile, accommodating primary, secondary, and tertiary alcohols as nucleophiles and a wide range of epoxides as substrates. researchgate.net Research has demonstrated the effectiveness of hydrazine sulfate in this transformation, highlighting its ability to be recovered and recycled multiple times without a discernible loss of catalytic activity. researchgate.net

Table 1: Hydrazine Sulfate as a Catalyst in the Ring-Opening of Epoxides

| Epoxide Substrate | Nucleophile (Alcohol) | Product | Reference |

|---|---|---|---|

| Various Epoxides | Primary, Secondary, Tertiary | β-alkoxy alcohols | researchgate.net |

| 5α,6α-epoxysteroids | Alcohols | β-alkoxy alcohol derivatives | researchgate.net |

| 5β,6β-epoxysteroids | Alcohols | β-alkoxy alcohol derivatives | researchgate.net |

This table illustrates the versatility of hydrazine sulfate as a catalyst for opening epoxide rings with various alcohols.

Beyond this specific reaction, hydrazine sulfate is also used more broadly as a catalyst in the manufacturing of acetate fibers and in various analytical and synthetic procedures in mineralogy. wikipedia.org

Utilization in Polymerization Reactions (e.g., Poly(1,3,4-oxadiazole)s)

Hydrazine sulfate is a key reagent in the synthesis of high-performance polymers, particularly those containing 1,3,4-oxadiazole (B1194373) rings. These polymers are known for their exceptional thermal stability and mechanical properties. researchgate.net

A notable example is the one-pot synthesis of sulfonated poly(1,3,4-oxadiazole) copolymers. In this process, hydrazine sulfate undergoes direct copolycondensation with dicarboxylic acids, such as terephthalic acid and 4,4'-oxydibenzoic acid, in oleum. researchgate.net This method allows for the creation of copolymers with controlled physicochemical properties by varying the polycondensation conditions. researchgate.net The 1,3,4-oxadiazole ring is thermally unreactive and structurally symmetric, contributing to the high stability of the resulting polymers. researchgate.net

The general pathway to 1,3,4-oxadiazoles often involves the cyclodehydration of 1,2-diacylhydrazines. sci-hub.cat Hydrazine sulfate serves as a stable and convenient precursor for the hydrazine hydrate required to form these diacylhydrazine intermediates from carboxylic acids or their derivatives. orgsyn.orgmdpi.com

Optimization of Synthesis Parameters

The production of this compound itself involves several established methods, with ongoing research focused on enhancing reaction conditions to maximize yield and purity.

Reaction Conditions and Yield Enhancement Studies

Several synthetic routes to hydrazine sulfate have been developed, with yields varying based on the specific process and conditions employed. Common methods include the reaction of hypochlorites on ammonia or urea. orgsyn.org

One well-documented laboratory-scale method involves reacting aqueous ammonia with sodium hypochlorite in the presence of gelatin as a viscolizer. orgsyn.org The resulting hydrazine solution is then treated with sulfuric acid to precipitate hydrazine sulfate. orgsyn.org Yields for this process are typically in the range of 34–37%. orgsyn.org Key parameters for yield enhancement include keeping the initial sodium hypochlorite solution cold and alkaline to prevent the formation of chlorates. orgsyn.org

Another common approach is the Hoffman Rearrangement of Urea. sciencemadness.org In one variation, a solution of sodium hypochlorite is added to cold sodium hydroxide, which is then mixed with a urea and gelatin solution. sciencemadness.orgsciencemadness.org The intermediate ketazine is extracted and hydrolyzed with sulfuric acid to precipitate the final product. sciencemadness.orgsciencemadness.org Studies on this method have reported yields of approximately 42-50%. sciencemadness.orgsciencemadness.org

A patented method focuses on improving purity and control by adding a ketazine solution dropwise into a sulfuric acid solution at a controlled temperature (e.g., 65°C). google.com This technique uses the exothermic reaction to evaporate the acetone (B3395972) byproduct, which helps to control the temperature and prevent the formation of by-products, leading to high yields and purities. google.com

Table 2: Comparison of this compound Synthesis Methods

| Method | Key Reactants | Reported Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Hypochlorite on Ammonia | Aqueous ammonia, Sodium hypochlorite, Sulfuric acid | 34-37% | Cold, alkaline NaOCl solution; Gelatin present | orgsyn.org |

| Hoffman Rearrangement of Urea | Urea, Sodium hypochlorite, Sodium hydroxide, Sulfuric acid | ~42-50% | Cold reaction; Ketazine intermediate workup | sciencemadness.orgsciencemadness.org |

This table summarizes key parameters and outcomes for different synthesis routes of this compound.

Purity and Scale-Up Considerations in Research Synthesis

Achieving high purity is critical for many applications of this compound. For laboratory synthesis, obtaining a pure white crystalline product directly from precipitation requires careful control of conditions. The hydrazine solution must be thoroughly cooled and filtered before the slow, dropwise addition of sulfuric acid with constant stirring. orgsyn.org Failure to follow these steps can result in a discolored product containing impurities. orgsyn.org

For purification of the crude product, recrystallization is the standard method. orgsyn.org A common procedure involves dissolving the crude hydrazine sulfate in boiling distilled water (e.g., 21 grams of crude product per 100 grams of water). orgsyn.org If the material is colored, a small amount of animal charcoal can be used to decolorize the solution before hot filtration. orgsyn.org Cooling the filtrate to 0°C yields purified, white crystals. orgsyn.org

Chemical Reactivity and Reaction Mechanisms

Oxidation Chemistry of Hydrazine (B178648) and Its Sulfate (B86663)

The oxidation of hydrazine and its sulfate salts is a complex process influenced by the oxidizing agent, the reaction medium, and the presence of catalysts. The mechanisms can involve single or multiple electron transfers, leading to a variety of nitrogen-based products.

Anodic Oxidation Mechanisms

Studies using various electrode materials have elucidated different mechanistic details. For instance, on rhodium and platinum single-crystal electrodes, the process can begin with a monoelectronic, reversible or irreversible adsorption of the hydrazinium (B103819) cation. researchgate.net The nature of the metal and its crystallographic orientation significantly influence the catalytic activity, with the (100) face-centered cubic orientation showing the highest activity for platinum, gold, and rhodium. researchgate.net

Metal-Ion Mediated Oxidation Processes

The oxidation of hydrazine sulfate is frequently mediated by metal ions, which can act as catalysts or stoichiometric oxidants. These reactions often proceed via the formation of an intermediate complex between the metal ion and the hydrazine species. capes.gov.brias.ac.indtic.mil The reaction of hydrazine with dissolved oxygen is notably catalyzed by metal ions, with copper being particularly effective. sdfine.comdtic.mil

Kinetic studies have provided insight into these mechanisms. For example, the oxidation by Cobalt(III) in a sulfuric acid medium shows kinetic evidence for the formation of a Co(III)-hydrazine complex, which then decomposes in the rate-determining step. ias.ac.in Similarly, the oxidation by Chromium(VI) at higher hydrazine sulfate concentrations points to the formation of an equilibrium complex prior to the main reaction. capes.gov.br The reaction with ferric (Fe³⁺) salts in acidic solution has also been studied, with the stoichiometry suggesting a reaction where Fe³⁺ acts as a one-electron oxidant. acs.org

The table below summarizes findings from studies on the metal-ion mediated oxidation of hydrazine sulfate.

| Metal Ion Oxidant | Reaction Conditions | Key Mechanistic Findings | Products | Reference |

| Chromium(VI) | Aqueous H₂SO₄ | Formation of an equilibrium complex between Cr(VI) and hydrazine sulfate. Cr(VI) behaves as a two-electron oxidant. | Nitrogen | capes.gov.br |

| Cobalt(III) | H₂SO₄ medium | Kinetic evidence for complex formation between Co³⁺ and hydrazine sulfate. The active species is proposed to be Co³⁺(aq.). | Nitrogen, Ammonia (B1221849) | ias.ac.in |

| Iron(III) | Acidic solution | The reaction is proposed to proceed via a one-electron transfer, forming an N₂H₃• intermediate. | Nitrogen, Ammonium (B1175870) ion | acs.org |

| Copper(II) | Acidic Solution | In the Gattermann reaction, Cu(II) from copper sulfate mediates the oxidation of phenylhydrazine. illinois.edu The presence of Cu²⁺ strongly catalyzes the autooxidation of hydrazine. sdfine.com | Varies (e.g., Chlorobenzene from phenylhydrazine) | sdfine.comillinois.edu |

The addition of chelating agents like EDTA can completely suppress these reactions by forming stable, unreactive complexes with the metal ions, confirming the essential role of the metal-hydrazine complex in the oxidation pathway. dtic.mil

Investigation of Redox Potentials and Electron Transfer Mechanisms

The oxidation of hydrazine is fundamentally an electron transfer process. Studies point towards an initial one-electron oxidation step, which produces the hydrazinyl radical (N₂H₃•). ias.ac.inacs.org This reactive intermediate can then undergo further reactions. Pulse radiolysis studies have provided evidence that this radical can dimerize to form tetrazane (B14724677) (N₄H₆), which subsequently decomposes to produce triazene (B1217601) (N₃H₃) and ammonia. acs.org Triazene is unstable and decomposes into nitrogen gas and ammonia. acs.org

The reaction between hydrazine sulfate and Co(III) is proposed to follow this one-electron transfer mechanism, where the initial slow step is the formation of the N₂H₃• radical, which is then rapidly oxidized further. ias.ac.in Chronopotentiometric studies of hydrazine oxidation at a platinum electrode show complex behavior with multiple waves, which can be attributed to intermediate chemical reactions and catalytic decomposition at the electrode surface. utexas.edu The standard redox potential for the sulfate radical (SO₄•⁻) is reported to be in the range of 2.5 to 3.1 V, highlighting its strong oxidizing power, which is relevant in systems where it may be generated, such as through the electrochemical oxidation of sulfate ions. acs.orgechemi.com

Catalytic Properties and Applications

Beyond its role in redox reactions, dihydrazine sulfate and its simpler analog, hydrazine sulfate, have emerged as effective catalysts in organic synthesis, valued for being inexpensive and metal-free. wikipedia.orgresearchgate.net

Role in Organic Cyclo-condensation Reactions (e.g., Biginelli Reaction Catalysis)

Hydrazine sulfate has proven to be a highly efficient catalyst for the Biginelli reaction, a one-pot, three-component cyclo-condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). tandfonline.com The use of hydrazine sulfate as a catalyst offers significant advantages over traditional methods, including excellent product yields and substantially shorter reaction times. tandfonline.com

Research has demonstrated that using 20 mol% of hydrazine sulfate can drive the reaction to completion in 10-15 hours, achieving yields in the range of 80-91%. tandfonline.com This is a marked improvement over other catalysts which can require reaction times of 30-48 hours for lower yields. tandfonline.com

The table below presents comparative data on the catalytic efficiency of hydrazine sulfate in the synthesis of a specific dihydropyrimidinone.

| Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| KSF Clay | 48 | 72 | tandfonline.com |

| Hydrazine Sulfate | 10 | 90 | tandfonline.com |

This catalytic activity is not limited to the Biginelli reaction. Hydrazine sulfate also effectively catalyzes the regioselective ring-opening of epoxides with various alcohols to produce β-alkoxy alcohols, demonstrating its versatility as a metal-free catalyst. researchgate.net

Mechanistic Studies of Catalytic Pathways

In the context of the Biginelli reaction, hydrazine sulfate is believed to function as a Brønsted acid catalyst. The proposed mechanism involves several key steps. First, the catalyst facilitates the condensation of the aldehyde and urea, leading to the formation of an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final steps involve an intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by a dehydration step to yield the final 3,4-dihydropyrimidin-2(1H)-one product. tandfonline.com

For the alcoholysis of epoxides, the catalytic mechanism is also based on the acidic nature of hydrazine sulfate. It is proposed that the catalyst protonates the oxygen atom of the epoxide ring, activating it towards nucleophilic attack by the alcohol. The regioselectivity of the attack is governed by the electronic and steric nature of the epoxide substrate, leading to the formation of the corresponding β-alkoxy alcohol. researchgate.net

Reactivity as a Reducing Agent

This compound is recognized as a strong reducing agent. noaa.govnih.gov This characteristic underpins its utility in various chemical applications, from analytical chemistry to organic synthesis. musechem.comwasteless.bio The reducing power of hydrazine and its salts stems from the nitrogen atoms' ability to be oxidized, typically to stable nitrogen gas. wikipedia.org

This compound serves as a reagent in analytical chemistry, particularly for reactions requiring a reducing agent. wasteless.biocymitquimica.com Its applications include the gravimetric estimation of metals such as nickel, cobalt, and cadmium. studfile.netchemdad.com In these procedures, this compound is used to reduce the metal ions from the solution, facilitating their precipitation and subsequent quantification. It is also employed in the analysis of minerals and slags and for the separation of polonium from tellurium. chemdad.com The compound's high purity ensures reliable and consistent outcomes in these analytical methods. musechem.com

As a salt of hydrazine, this compound exhibits potent reducing properties in both aqueous and non-aqueous environments. noaa.govwasteless.bio In aqueous solutions, which are weakly acidic, it can reduce a variety of metal oxides and certain metal salts. noaa.govarxada.com The byproducts of these redox reactions are often nitrogen gas and water, which makes it a convenient reductant. wikipedia.org This property is harnessed in applications such as corrosion inhibition in water boilers and heating systems, where it acts as an oxygen scavenger. wasteless.biowikipedia.org

The reactivity of hydrazine is influenced by factors such as pH, temperature, and the specific oxidizing agent present. inorgchemres.org In aqueous solutions, hydrazine can undergo one, two, or four-electron oxidation pathways. inorgchemres.org The decomposition of hydrazine is catalyzed by elevated temperatures and the presence of certain metals like iron, copper, and manganese. arxada.com

Investigations of Specific Organic Transformations

Hydrazine and its derivatives, including the sulfate salt, are crucial reagents in a variety of organic reactions, participating in condensations, rearrangements, and reductions. wikipedia.orgclockss.org

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or lactones using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org While the primary reagents are typically peracids, the synthesis of complex natural products can involve steps where hydrazine derivatives are used in subsequent transformations after a Baeyer-Villiger oxidation has been performed. nih.govresearchgate.net For instance, in the synthesis of the natural marine alkaloid psammaplysin A, a compound produced via Baeyer-Villiger oxidation was further reacted with hydrazine and pyridine (B92270) to yield the target molecule. nih.govresearchgate.net The Baeyer-Villiger reaction itself involves the insertion of an oxygen atom adjacent to a carbonyl group, proceeding through a Criegee intermediate. wikipedia.org The choice of solvent can be critical, with hexafluoroisopropanol (HFIP) having been noted for its ability to activate hydrogen peroxide for this reaction. researchgate.net

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, such as a ketone or carboxylic acid, under acidic conditions to yield an amide or an amine, respectively, with the expulsion of nitrogen gas. wikipedia.org This reaction is mechanistically related to the Curtius rearrangement. wikipedia.org Hydrazine derivatives are fundamental to variations of this reaction. For example, the Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound. slideshare.net Similarly, the Shapiro reaction utilizes the base-catalyzed decomposition of tosyl hydrazones, which are formed from the reaction of tosylhydrazine with ketones. slideshare.net

Recent studies have explored modifying Schmidt reaction pathways. For instance, conducting the reaction with ketone electrophiles and trimethylsilyl (B98337) azide (TMSN3) in hexafluoroisopropanol (HFIP) in the presence of a triflic acid promoter has been shown to yield tetrazoles as the major product, in contrast to the typically formed amides or lactams. researchgate.net

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides insight into the feasibility and rate of chemical transformations involving this compound. The decomposition of hydrazine is an exothermic process. sci-hub.se

Kinetic studies on the thermal decomposition of related hydrazine compounds have been conducted to understand their stability and reactivity. For example, the non-isothermal reaction kinetics of a hydrazine 3-nitro-1,2,4-triazol-5-one complex were studied using differential scanning calorimetry (DSC). nih.gov The study determined the activation energy and the pre-exponential factor for the decomposition reaction, describing the kinetic equation for the process. nih.gov

The kinetics of reactions involving hydrazine derivatives, such as the formation of a Pd2L4 hydrazone molecular cage, have been investigated by comparing different reaction pathways. mdpi.comresearchgate.net These studies revealed that the rate of cage formation is influenced by the type of bonds being formed, with Pd-pyridine bond formation occurring faster than hydrazone bond formation. mdpi.com

Thermodynamic data for the hydrolysis of related organic sulfates have been determined using nuclear magnetic resonance and electronic structure calculations. copernicus.org While these compounds are thermodynamically unstable relative to their corresponding alcohols, their hydrolysis rates vary significantly with structure. copernicus.org

Molecular Rearrangements and Fragmentation Studies

The study of this compound's molecular behavior under energetic conditions, particularly through thermal analysis and mass spectrometry, reveals specific pathways of decomposition and fragmentation. Research into its thermal degradation provides insight into the compound's stability and the nature of its decomposition products.

Thermal Decomposition Analysis

Investigations using techniques such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG) have elucidated the thermal decomposition process of this compound and its hydrated form. The thermal decomposition of dihydrazinium sulfate monohydrate, (N₂H₅)₂SO₄·H₂O, proceeds through a series of steps. The process involves an initial exothermic decomposition, leaving a residue primarily composed of ammonium sulfate and ammonium bisulfate. akjournals.com Further heating leads to the subsequent decomposition of these residual salts. akjournals.com

When heated to decomposition, this compound emits toxic fumes containing sulfur oxides (SOx) and nitrogen oxides (NOx). nih.govfishersci.fi

Fragmentation upon Heating

Mass spectrometry has been employed to identify the specific gaseous products formed during the thermal decomposition of this compound. When heated, the compound fragments into several smaller molecules. The table below summarizes the identified products from heating (N₂H₅)₂SO₄.

Decomposition Products of (N₂H₅)₂SO₄ at 250°C

| Product | Chemical Formula | Method of Identification |

|---|---|---|

| Ammonia | NH₃ | Mass Spectrometry (m/e = 17) |

| Water | H₂O | Mass Spectrometry (m/e = 18) |

| Nitrogen | N₂ | Mass Spectrometry (m/e = 28) |

| Hydrogen Sulfide | H₂S | Mass Spectrometry (m/e = 34) & Characteristic Smell |

| Sulfur | S | Sublimate Formation |

Data sourced from Patil et al. ias.ac.in

The decomposition of dihydrazinium sulfate monohydrate is proposed to follow specific reaction pathways, as detailed in the following table.

Proposed Thermal Decomposition Reactions for (N₂H₅)₂SO₄·H₂O

| Reaction Equation |

|---|

| (N₂H₅)₂SO₄·H₂O(s) → 2N₂H₄ + H₂SO₄ + H₂O |

| 3N₂H₄ → 4NH₃ + N₂ |

| H₂SO₄ + N₂H₄ → N₂H₅HSO₄ |

| 2NH₃ + H₂SO₄ → (NH₄)₂SO₄ |

| (NH₄)₂SO₄ → NH₄HSO₄ + NH₃ |

| 2NH₄HSO₄ → 2NH₃ + 2H₂O + 2SO₂ |

Data sourced from Patil et al. akjournals.com

While extensive studies exist on the synthesis of hydrazine and its conversion to hydrazine sulfate, such as through the Hoffmann rearrangement of urea, these describe the formation of the hydrazine moiety rather than a molecular rearrangement of the this compound molecule itself. sciencemadness.orgyoutube.comscribd.com Studies focusing specifically on molecular rearrangements inherent to the this compound structure are not prominently featured in the reviewed literature. The primary focus of reactivity studies has been on its decomposition and fragmentation pathways upon heating.

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal-Hydrazine Sulfate (B86663) Complexes

The creation and verification of metal-hydrazine sulfate complexes are foundational to understanding their chemical nature.

The synthesis of hydrazine (B178648) sulfate complexes with transition metals such as Manganese(II), Iron(III), Copper(II), and Zinc(II) has been achieved through a straightforward chemical precipitation method. ajol.infoajol.inforesearchgate.net In a typical preparation, an aqueous solution of hydrazine hydrate (B1144303) is mixed with a solution of the corresponding metal sulfate (e.g., MnSO₄, Fe₂(SO₄)₃, CuSO₄, ZnSO₄). ajol.info The mixture is then heated, leading to the formation of a precipitate. ajol.info This solid product is subsequently filtered, washed with hot water to remove unreacted starting materials, and dried. ajol.info

The elemental analysis of these complexes suggests a metal-to-ligand ratio of 1:3 for Mn(II), Cu(II), and Zn(II), resulting in a general formula of [M(NH₂-NH₂)₃]SO₄. ajol.infoajol.info The iron(III) complex, however, displays a different stoichiometry with a proposed formula of [Fe₂(NH₂-NH₂)₄(SO₄)₂]SO₄, where two sulfate groups act as bridging bidentate chelates. ajol.infoajol.info A study on a nickel(II) complex formed from nickel(II) sulfate and hydrazine in an aqueous solution yielded a hexameric structure with the formula Ni₆(N₂H₄)₆(SO₄)₄(OH)₂(H₂O)₈(H₂O)₁₀. acs.org

Elemental analysis provides the foundational data for determining the empirical formulas of the synthesized complexes. ajol.info Spectroscopic methods are then employed to elucidate the coordination environment of the metal ions.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining how the hydrazine ligand binds to the metal ion. The position of the N-N stretching frequency (ν(N-N)) is particularly informative. ajol.info In unidentate hydrazine complexes, this band typically appears around 930 cm⁻¹, while in bidentate or bridging hydrazine ligands, it shifts to a higher frequency, around 970 cm⁻¹. ajol.inforesearchgate.net For the synthesized Mn(II), Fe(III), Cu(II), and Zn(II) complexes, the infrared spectra suggest that the hydrazine ligand coordinates to the metal centers through the nitrogen atoms of the amino (-NH₂) group. ajol.infoajol.info

Table 1: Infrared Spectral Data for Metal-Hydrazine Sulfate Complexes Data sourced from Alibrahim et al., 2022 ajol.info

| Complex | ν(N-N) (cm⁻¹) | Coordination Mode |

|---|---|---|

| [Mn(N₂H₄)₃]SO₄ | ~970 | Bidentate |

| [Fe₂(N₂H₄)₄(SO₄)₂]SO₄ | ~970 | Bidentate |

| [Cu(N₂H₄)₃]SO₄ | ~970 | Bidentate |

| [Zn(N₂H₄)₃]SO₄ | ~970 | Bidentate |

Electron Absorption Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal ions. For instance, the electronic spectrum of the Mn(II) complex shows absorption bands at 450 nm and 550 nm. ajol.info These bands are assigned to the transitions ⁶A₁g → ⁴T₂g(G) and ⁶A₁g → ⁴T₁g(G), respectively, which are characteristic of a spin-free d⁵ configuration in an octahedral environment. ajol.info

Structural Elucidation and Crystallography

To understand the precise three-dimensional arrangement of atoms within these complexes, crystallographic and microscopic techniques are utilized.

X-ray powder diffraction (XRD) is a key technique used to analyze the crystalline structure of the synthesized metal-hydrazine complexes. ajol.infoajol.info Studies on Mn(II), Fe(III), Cu(II), and Zn(II) hydrazine complexes have used XRD patterns to confirm their structure and determine their crystalline nature. ajol.inforesearchgate.net The analysis of these patterns can reveal information about the unit cell dimensions and the phase purity of the material. For example, the XRD analysis of these synthesized complexes indicated that they possess a nanoscale structure. ajol.infoajol.info In a separate investigation, a single-crystal X-ray diffraction study of a nickel-hydrazine sulfate complex revealed a complex polynuclear structure, specifically a hexamer where hydrazine molecules bridge nickel ions. acs.org

Atomic Force Microscopy (AFM) has been used to investigate the surface morphology and size of the synthesized metal-hydrazine sulfate complexes. ajol.inforesearchgate.net These studies have confirmed that the complexes of Mn(II), Fe(III), Cu(II), and Zn(II) with hydrazine sulfate exist as nanoscale structures. ajol.infoajol.info The particle sizes were deduced to be in the range of 10-30 nm, confirming the nanocrystalline nature suggested by XRD analysis. ajol.infoajol.info

Electronic and Magnetic Properties Investigations

The electronic configuration and the presence of unpaired electrons in the transition metal ions give rise to interesting magnetic properties in these complexes.

Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which in turn helps to confirm their geometric structures. ajol.info Research indicates that the Mn(II), Fe(III), and Cu(II) hydrazine complexes are paramagnetic, while the Zn(II) complex is diamagnetic, as expected for a d¹⁰ configuration. ajol.info The magnetic moment for the Mn(II) complex was found to be 5.56 B.M., which is consistent with a high-spin octahedral geometry. ajol.info Similarly, magnetic studies of various transition metal hydrazine complexes, including those with Ni(II), suggest a high-spin octahedral geometry. researchgate.netresearchgate.net Investigations into a hexanuclear nickel(II) hydrazine sulfate complex revealed antiferromagnetic interactions between the nickel(II) ions. acs.org Further studies on other transition metal sulfates containing hydrazine also show antiferromagnetic coupling between the metal centers. acs.org

Table 2: Magnetic Properties of Transition Metal-Hydrazine Sulfate Complexes Data sourced from Alibrahim et al., 2022 ajol.info

| Complex | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|

| [Mn(N₂H₄)₃]SO₄ | 5.56 | Octahedral |

| [Fe₂(N₂H₄)₄(SO₄)₂]SO₄ | Paramagnetic | Octahedral |

| [Cu(N₂H₄)₃]SO₄ | Paramagnetic | Octahedral |

| [Zn(N₂H₄)₃]SO₄ | Diamagnetic | Octahedral |

Magnetic Susceptibility Studies in Polynuclear Complexes

The magnetic properties of polynuclear complexes derived from dihydrazine sulfate offer insights into the electronic interactions between the metal centers. A notable example is a novel polynuclear nickel(II) complex, Ni₆(N₂H₄)₆(SO₄)₄(OH)₂(H₂O)₈(H₂O)₁₀, synthesized from the reaction of nickel(II) sulfate and hydrazine. acs.orgnih.gov A study of its magnetic susceptibility revealed an antiferromagnetic interaction between the nickel(II) ions within the complex. acs.orgnih.gov This phenomenon, where the magnetic moments of adjacent metal ions align in an antiparallel manner, is a key characteristic of many polynuclear systems.

In another instance, the magnetic moments of manganese(II), iron(III), and copper(II) hydrazine complexes were found to be consistent with an octahedral geometric structure. ajol.info The study of such magnetic behaviors is crucial for understanding the nature of the chemical bonds and the electronic structure of these complex materials.

Investigation of Geometric and Electronic Properties of Metal Centers

The coordination environment of the metal ion dictates the electronic transitions that can occur, which are observable through electronic spectroscopy. For example, a copper(II) complex with p-amino acetophenone (B1666503) benzoyl hydrazone and a sulfate ligand, [Cu(Hpabh)(H₂O)₂(SO₄)], exhibits a tetragonally distorted octahedral geometry, as suggested by its electronic spectrum. tandfonline.com The polarizing power of the metal ion also plays a role in the resulting structure, with some nickel(II) complexes showing a preference for a cubic phase due to the high polarizing power of the Ni²⁺ ion. sci-hub.se

Ligand Bonding Modes and Chelation Mechanisms

The hydrazine and sulfate components of this compound can adopt various bonding modes, contributing to the structural diversity of the resulting metal complexes.

Hydrazine as a Bridging Ligand

Hydrazine (N₂H₄) is a versatile ligand that can coordinate to a metal ion in a monodentate fashion or act as a bridging ligand between two or more metal centers. ajol.info The N-N stretching frequency in the infrared spectrum is often used to distinguish between these coordination modes. A band in the region of 948-980 cm⁻¹ is typically attributed to a bridging hydrazine, while a band around 928-937 cm⁻¹ suggests a unidentate coordination. ajol.info

In the aforementioned polynuclear nickel(II) complex, hydrazine molecules act as bridging ligands, connecting nickel ions to form trimeric units. acs.orgnih.gov Similarly, in bis-hydrazine metal maleates and fumarates, infrared spectra indicate that the hydrazine moieties are present as bridging bidentate ligands. ias.ac.in This bridging capability is fundamental to the formation of extended polymeric structures.

Sulfate as a Bridging Moiety

The sulfate ion (SO₄²⁻) is also a highly flexible ligand, capable of adopting numerous bridging coordination modes and linking multiple metal ions. researchgate.net Despite its versatility, its use in synthetic 3d-metal cluster chemistry has been somewhat overlooked. researchgate.net

In the hexanuclear nickel(II) complex, sulfate ions, along with hydrazine molecules and hydroxo groups, act as bridging ligands. acs.orgnih.gov Specifically, the sulfate ions link the hydrazine-bridged nickel trimers to form a larger hexameric structure. acs.orgnih.gov In some iron(III) hydrazine complexes, two sulfato groups act as bridged bidentate chelates. ajol.info The coordination of the sulfate ligand can be identified through infrared spectroscopy, with specific bands indicating its bridging mode. researchgate.net

Bioinorganic Chemistry of Hydrazine-Metal Complexes

The field of bioinorganic chemistry explores the role of metals in biological systems and the application of metal complexes in medicine. Hydrazine and its derivatives, when complexed with metal ions, have shown potential for various biological activities.

Design and Synthesis of Bioactive Metal Chelates

The design and synthesis of new metal complexes with potential biological activity is an active area of research. Hydrazide derivatives and their metal chelates are of particular interest due to their pharmacological applications. nih.gov The presence of both a nitrogen atom and a carbonyl group in hydrazides allows them to act as versatile ligands, forming stable chelate complexes with a variety of transition metal ions. researchgate.net

For example, a racemic hydrazine-bridged diphosphonium compound has been synthesized and shown to exhibit substantial biological activity. mdpi.comnih.gov The synthesis of such compounds can sometimes be achieved through a templated approach in the presence of metal ions. nih.gov The chelation of metal ions can significantly influence the bioactive behavior of the organic ligands. nih.gov Research into copper(II) chelates of ligands containing a hydrazine bridge has indicated potential antimicrobial, antiviral, and anticancer applications. ontosight.ai

Interactive Data Table: Bonding Modes of Hydrazine and Sulfate Ligands

| Complex | Ligand | Bonding Mode | Spectroscopic Evidence (cm⁻¹) | Reference |

| Ni₆(N₂H₄)₆(SO₄)₄(OH)₂(H₂O)₈(H₂O)₁₀ | Hydrazine | Bridging | - | acs.orgnih.gov |

| Ni₆(N₂H₄)₆(SO₄)₄(OH)₂(H₂O)₈(H₂O)₁₀ | Sulfate | Bridging | - | acs.orgnih.gov |

| Bis-hydrazine metal maleates/fumarates | Hydrazine | Bridging bidentate | 960-970 (N-N stretch) | ias.ac.in |

| [Fe₂(N₂H₄)₄(SO₄)₂]SO₄ | Sulfate | Bridged bidentate | - | ajol.info |

| [Cu₂(N₂H₄)(H₂bta)₂(H₂O)₄]·3H₂O | Hydrazine | trans-μ₂ bridged | - | researchgate.net |

Studies of Coordination Chemistry with Biological Relevance

The coordination chemistry of this compound has been a subject of interest, particularly concerning the biological potential of its metal complexes. While research directly focused on the biological activities of simple this compound metal complexes is somewhat limited, the broader field of hydrazine-derivative complexes provides a strong basis for their potential relevance. The introduction of a metal ion into a hydrazine-based ligand system is often associated with enhanced biological activity, a principle that underpins the investigation of these compounds.

Research into the coordination compounds of this compound and its derivatives with various transition metals has revealed significant antimicrobial and cytotoxic properties. These studies often involve the synthesis of a series of complexes to investigate the effect of different metal ions on biological efficacy.

A study on a series of hydrazine complexes with transition metals and pyridine-4-carboxylic acid, having the general formula [M(Pyc)2(N2H4)2] where M can be Ni, Co, Cd, or Zn, demonstrated notable antimicrobial activity. irphouse.com The complexes were screened for their growth inhibitory action against pathogenic bacteria such as E. coli and Staphylococcus aureus, as well as the fungi Candida albicans and Aspergillus fumigates. irphouse.com The results indicated that all the synthesized complexes possess both antibacterial and antifungal properties. irphouse.com Specifically, the cobalt complex was found to be the most active against E. coli, while the zinc and cadmium complexes showed greater efficacy against the tested fungi. irphouse.com

The broader class of hydrazone ligands, which are derivatives of hydrazine, has been more extensively studied for their biological applications upon complexation with metal ions. These studies consistently show that the resulting metal complexes often have more potent antimicrobial and cytotoxic effects than the free ligands. For instance, copper(II) complexes of hydrazones have been investigated for their anti-lung cancer properties, demonstrating that co-ligation can lead to high cytotoxicity and selectivity against cancer cells. researchgate.net Similarly, other copper(II) hydrazone complexes have shown the ability to interact with and cleave DNA, and exhibit significant cytotoxicity against HeLa cervical cancer cells. acs.orgresearchgate.net The mechanism of action for the enhanced biological activity of these metal complexes is thought to involve increased lipophilicity, which facilitates their transport across cell membranes. bendola.com

Furthermore, cobalt(II) complexes with ligands derived from hydrazine have been shown to possess significant antifungal activity against strains of Candida albicans and Aspergillus fumigatus. nih.gov The geometry of the complex and the nature of the coordinated ligands play a crucial role in determining the extent of this activity. nih.gov

While the direct biological applications of simple this compound metal complexes are still an emerging area of research, the established antimicrobial and cytotoxic activities of closely related hydrazine-derivative complexes underscore the potential biological relevance of this compound in coordination chemistry.

Research Findings on Biologically Relevant Hydrazine-Derivative Metal Complexes

| Metal Ion | Ligand(s) | Observed Biological Activity | Reference(s) |

| Cobalt(II) | Pyridine-4-carboxylic acid, Hydrazine | Antibacterial against E. coli and S. aureus; Antifungal | irphouse.com |

| Zinc(II) | Pyridine-4-carboxylic acid, Hydrazine | Antifungal against C. albicans and A. fumigates | irphouse.com |

| Cadmium(II) | Pyridine-4-carboxylic acid, Hydrazine | Antifungal against C. albicans | irphouse.com |

| Nickel(II) | Pyridine-4-carboxylic acid, Hydrazine | Antibacterial and Antifungal | irphouse.com |

| Copper(II) | Hydrazone derivatives | Anti-lung cancer properties, DNA interaction and cleavage, Cytotoxicity against HeLa cells | researchgate.netacs.orgresearchgate.net |

| Cobalt(II) | Picolinamide (hydrazine derivative) | Antifungal against C. albicans and A. fumigatus | nih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a compound based on its electronic makeup. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a compound dictates its chemical and physical properties. For dihydrazine sulfate (B86663), ((N₂H₅)₂SO₄), this involves understanding the distribution of electrons within the two hydrazinium (B103819) (N₂H₅⁺) cations and the sulfate (SO₄²⁻) anion.

An analysis would typically involve calculating the density of states (DOS), which describes the number of available electronic states at each energy level. For instance, in a computational study of hydrazine (B178648) borane (B79455) (N₂H₄BH₃), a compound synthesized from dihydrazine sulfate, DFT calculations were used to analyze its electronic structure. cder.dz The total and partial density of states (PDOS) revealed that the region near the Fermi level was primarily influenced by the p-states of boron and nitrogen, along with the s-states of hydrogen atoms bonded to boron. cder.dz The lower energy valence band was dominated by the N p-states and the hydrogen atoms connected to nitrogen. cder.dz

A similar theoretical approach to this compound would likely show that the highest occupied molecular orbitals (HOMO) are associated with the sulfate anion, while the lowest unoccupied molecular orbitals (LUMO) are linked to the hydrazinium cations. The strong sp hybridization expected between nitrogen and hydrogen atoms in the hydrazinium ion would indicate the presence of strong covalent N-H bonds. cder.dz

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. scribd.comresearchgate.net The combination of atomic orbitals from the constituent atoms forms an equal number of molecular orbitals, which are classified as bonding, anti-bonding, or non-bonding. researchgate.net

In the context of this compound, MO theory can be applied to its constituent ions.

Sulfate Ion (SO₄²⁻): In the tetrahedral sulfate ion, the sulfur atom's 3s and 3p orbitals combine with oxygen's p orbitals to form sigma (σ) bonds. epa.gov The question of d-orbital participation in sulfur's bonding has been a subject of theoretical debate, with modern MO calculations suggesting that π-bonding is more accurately described as involving combinations of oxygen p-orbitals, with minimal contribution from sulfur d-orbitals. epa.gov

Hydrazinium Ion (N₂H₅⁺): This ion consists of two nitrogen atoms and five hydrogen atoms. MO calculations would detail the σ bonds of the N-N and N-H framework. The nitrogen lone pair electrons in hydrazine (N₂H₄) play a crucial role in its chemical reactivity; in the hydrazinium ion, one of these lone pairs is protonated. A study on the oxidation mechanism of hydrazine utilized MO calculations to investigate reaction pathways, highlighting the importance of electron emission from the molecule. scribd.com Understanding the energy and character of the molecular orbitals in N₂H₅⁺ is key to explaining its stability and reactivity.

A full MO diagram for this compound would be complex but would be dominated by the orbitals of the highly symmetric and stable sulfate anion at lower energies and the orbitals of the hydrazinium cations at higher energies.

Spectroscopic Property Predictions

Computational methods are widely used to predict and interpret various types of spectra, providing a bridge between a molecule's structure and its experimental spectroscopic signature.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these modes, aiding in the assignment of experimental spectral bands.

For this compound, the vibrational spectrum would be a composite of the modes from the hydrazinium and sulfate ions.

Sulfate Ion Modes: The tetrahedral SO₄²⁻ ion has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In an ideal tetrahedral symmetry, only the ν₃ and ν₄ modes are IR active. google.com

Hydrazinium Ion Modes: The N₂H₅⁺ ion would exhibit characteristic N-H stretching, N-H bending (scissoring, wagging, twisting), and N-N stretching vibrations. A study on lithium hydrazinium sulphate [Li(N₂H₅)SO₄] identified absorption bands corresponding to the hydrazinium ion, assigning the N-N stretching vibration to a band at 969 cm⁻¹ and N⁺-H frequencies in the higher wavenumber regions. researchgate.net

A theoretical vibrational analysis of this compound would calculate the harmonic frequencies of all possible modes, which could then be compared with experimental IR and Raman spectra to confirm the structure and bonding within the crystal lattice. Systematic theoretical studies on hydrazine sulfonates, which would include vibrational property analysis with the aid of quantum mechanical calculations, have been undertaken, indicating the utility of this approach for this class of compounds. jodc.go.jp

Table 1: Predicted Vibrational Modes for this compound

| Functional Group / Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Approximate) | IR/Raman Activity |

|---|---|---|---|

| N-H (in N₂H₅⁺) | Stretching | 3100 - 3400 | IR and Raman active |

| N-H (in N₂H₅⁺) | Bending / Deformation | 1500 - 1650 | IR and Raman active |

| N-N (in N₂H₅⁺) | Stretching | 950 - 1100 | IR and Raman active |

| S-O (in SO₄²⁻) | Antisymmetric Stretch (ν₃) | ~1100 | IR active |

| S-O (in SO₄²⁻) | Symmetric Stretch (ν₁) | ~980 | Raman active |

Note: This table is illustrative, based on typical values for the functional groups. Crystal field effects in the solid state can cause shifts in frequencies and changes in activity.

Computational simulations can predict the optical properties of a material, such as its transparency and band gap energy (E_g). The band gap is the energy difference between the top of the valence band and the bottom of the conduction band and is a critical parameter for electronic and optoelectronic applications.

While no specific band gap energy has been reported for this compound, theoretical methods used for related materials can provide an estimate. For example, DFT calculations on hydrazine borane (N₂H₄BH₃) predicted a direct wide band gap of 5.78 eV, indicating it is an electrical insulator. cder.dz Given that this compound is an ionic salt composed of stable, closed-shell ions, it is also expected to be a wide band-gap insulator with high transparency in the visible region. The optical band gap could be estimated computationally by analyzing the energy difference between the HOMO (primarily from the sulfate) and LUMO (primarily from the hydrazinium) levels.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials interact with high-intensity light, like that from lasers, to produce new optical effects. readthedocs.io This response is governed by the material's hyperpolarizability (β for second-order effects and γ for third-order effects). The search for new NLO materials is an active area of research, with theoretical calculations playing a key role in screening potential candidates. whoi.edu

The NLO response of a material is often linked to charge transfer characteristics, large molecular dipole moments, and a small HOMO-LUMO gap. readthedocs.io Many organic compounds containing donor-acceptor groups, including some hydrazine derivatives, have been investigated for their promising NLO properties.

There are no specific theoretical or experimental studies on the NLO properties of this compound in the literature. As an ionic, centrosymmetric crystal (predicted based on typical packing of such ions), it would not be expected to exhibit significant second-order NLO properties (β = 0). However, all materials possess third-order NLO properties (γ). A computational study could calculate the polarizability and hyperpolarizability tensors to quantify its NLO response, but such an investigation has not been reported.

Polarizability and Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of a material are determined by how its charge distribution responds to an external electric field. This response is described by polarizability (α) and hyperpolarizability (β and γ). For this compound, these properties can be calculated using quantum chemical methods like Density Functional Theory (DFT), often with advanced basis sets such as 6-311++G(2d,p) to ensure accuracy. ipme.ru

Calculations typically determine several key parameters that quantify a molecule's NLO response. researchgate.netq-chem.com The static first hyperpolarizability (β₀) is particularly important as it relates to the material's ability to generate second-harmonic light, a cornerstone of NLO applications. While specific computational studies on this compound are not extensively detailed in public literature, the methodology is well-established for similar compounds. ipme.ruresearchgate.net The theoretical calculations for parameters such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are crucial for predicting the NLO capabilities of novel materials. core.ac.uk

| Parameter | Symbol | Significance in NLO Studies |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule, which can influence its crystal packing and NLO response. |

| Polarizability | α | Describes the linear response of the molecular electron cloud to an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order, nonlinear response to an electric field; a large value is a primary indicator of a promising NLO material. researchgate.net |

Structural Features Influencing NLO Response

The nonlinear optical response of a crystalline material is intrinsically linked to its molecular and crystal structure. For second-order NLO effects, a non-centrosymmetric crystal structure is a fundamental requirement. researchgate.net In the case of this compound, which is an ionic salt composed of hydrazinium cations ([N₂H₅]⁺) and hydrogen sulfate anions ([HSO₄]⁻), the arrangement of these ions in the crystal lattice is paramount. wikipedia.org

A critical feature influencing the NLO response is the presence of extensive hydrogen bonding networks. researchgate.net In this compound, strong N-H···O hydrogen bonds would form between the hydrazinium cations and the hydrogen sulfate anions. These interactions are instrumental in organizing the molecules into a stable, three-dimensional, and potentially non-centrosymmetric arrangement. This ordered structure, stabilized by hydrogen bonds, can lead to a significant enhancement of the material's bulk hyperpolarizability, making it a candidate for NLO applications. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules at an atomic level. These simulations are vital for understanding reaction mechanisms, intermolecular forces, and biological interactions.

Predictive Modeling of Chemical Reactivity

Predictive modeling of chemical reactivity for this compound can be approached from both a biochemical and a quantum chemical perspective.

In a biological context, a key proposed mechanism of action for hydrazine sulfate is the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEP-CK). wikipedia.orgnih.gov This enzyme is crucial for gluconeogenesis, the metabolic pathway that generates glucose. By inhibiting PEP-CK, hydrazine sulfate is predicted to disrupt the energy supply of tumor cells, which rely heavily on glucose. wikipedia.orgnih.gov This prediction of biochemical reactivity is central to its investigation in various studies.

From a quantum chemical standpoint, reactivity can be predicted using descriptors derived from DFT calculations. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. Other descriptors such as electronegativity (χ) and chemical hardness (η) can also be calculated to provide a more complete picture of the molecule's reactive nature. researchgate.net

| Reactivity Descriptor | Symbol | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to react. |

| Electronegativity | χ | Describes the ability of a molecule to attract electrons. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration; "soft" molecules are more reactive. researchgate.net |

Intermolecular Contact Analysis (e.g., Hirshfeld Surface Examination)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netderpharmachemica.com The analysis maps the electron distribution of a molecule within the crystal, generating a unique 3D surface. By color-coding this surface based on the distance to neighboring atoms (d_norm), specific intermolecular contacts, such as hydrogen bonds, can be clearly identified. derpharmachemica.com

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 45 - 55% | Represents the crucial N-H···O hydrogen bonds between the cation and anion. |

| H···H | 35 - 45% | Represents van der Waals interactions between hydrogen atoms on adjacent ions. |

| Other (e.g., N···H, S···H) | <10% | Minor contacts contributing to crystal stability. |

Ligand-Target Interaction Modeling (e.g., Molecular Docking for Catalytic Activity)

Molecular docking is a computational simulation that models the interaction between a small molecule (a ligand) and a biological macromolecule (a receptor or enzyme). ekb.eg This technique is instrumental in drug discovery and for understanding enzymatic mechanisms.

In the case of this compound, molecular docking could be employed to investigate its proposed inhibitory effect on the enzyme phosphoenolpyruvate carboxykinase (PEP-CK). wikipedia.orgnih.gov A docking simulation would place the hydrazinium ion ([N₂H₅]⁺) into the active site of a 3D model of the PEP-CK enzyme. The simulation would then calculate the most stable binding pose and a corresponding binding energy, which indicates the strength of the interaction. researchgate.netresearchgate.net The results would identify the specific amino acid residues in the active site that form hydrogen bonds or other interactions with the ligand, providing a detailed molecular-level explanation for the enzyme's inhibition. acs.org

Advanced Materials Science Applications

Polymer Chemistry and Synthesis of Novel Polymeric Materials

Dihydrazine sulfate (B86663) is a pivotal monomer in the synthesis of specialized polymers, particularly those containing heterocyclic rings, which are known for their exceptional thermal stability and mechanical properties.

A significant application of dihydrazine sulfate in polymer chemistry is the synthesis of poly(1,3,4-oxadiazole)s (PODs), a class of heterocyclic polymers renowned for their high-temperature resistance. fishersci.ptfishersci.be The direct polycondensation of dicarboxylic acids with this compound in a medium like PPA or fuming sulfuric acid is a common and effective method for creating these polymers. fishersci.ptfishersci.dk

The reaction involves the cyclodehydration of the intermediate polyhydrazides, which are formed in situ, to yield the final poly(1,3,4-oxadiazole) structure. fishersci.be Research has shown that using a PPMA system allows for the synthesis of high molecular weight PODs, with inherent viscosities reaching up to 1.4 dL/g for aliphatic variants. fishersci.ptnih.gov Aromatic PODs synthesized through this route exhibit excellent thermal stability, with a 10% weight loss occurring at temperatures between 440–490°C in both air and nitrogen atmospheres. fishersci.ptnih.gov These properties make them candidates for high-performance fibers and films, and they have also shown potential as conducting polymers after specific thermal treatments. fishersci.pt

Table 1: Properties of Poly(1,3,4-oxadiazole)s Synthesized Using this compound

| Polymer Type | Dicarboxylic Acid Used | Condensing Agent/Solvent | Inherent Viscosity (dL/g) | Thermal Stability (10% Weight Loss) |

|---|---|---|---|---|

| Aliphatic | Aliphatic Dicarboxylic Acids | PPMA | Up to 1.4 | Not specified |

| Aromatic | Aromatic Dicarboxylic Acids | PPMA | Up to 0.73 | 440-490°C |

Precursors for Nanomaterial Synthesis

This compound plays a crucial role as a precursor in the bottom-up synthesis of various nanomaterials. Its ability to form complexes with metal ions is central to these applications.

Metal hydrazine (B178648) complexes, often prepared using this compound or other hydrazine salts, are effective precursors for producing nano-sized materials such as metal powders and metal oxides. wikipedia.orgeasychem.org This precursor technique allows for the formation of these materials at significantly lower temperatures compared to traditional ceramic methods. wikipedia.org

A notable example is the synthesis of nickel nanoparticles. fishersci.ficiteab.com A nickel(II) hydrazine complex, containing nickel(II) as the oxidizing agent and hydrazine as the reducing agent, undergoes an intramolecular redox reaction at room temperature to produce metallic nickel nanoparticles with sizes ranging from 10 to 75 nm. fishersci.ficiteab.com Similarly, complexes of manganese(II), iron(III), copper(II), and zinc(II) have been synthesized using hydrazine sulfate, resulting in nanoscale coordination compounds. fishersci.at Another study demonstrated the use of this compound as a mild reductant in the synthesis of colloidal silver nanoparticles, which were stabilized using chitosan (B1678972) to form spherical nanoparticles with diameters of 19–20 nm. researchgate.netnih.govuni.lu

Table 2: Nanoparticles from this compound-Derived Precursors

| Nanoparticle Type | Precursor | Synthesis Method | Particle Size | Key Property |

|---|---|---|---|---|

| Nickel (Ni) | Nickel(II) hydrazine complex | Intramolecular redox reaction | 10 - 75 nm | Ferromagnetic |

| Silver (Ag) | Silver nitrate (B79036) / this compound | Chemical reduction | 19 - 20 nm | Stable colloid |

The chemistry of hydrazine derivatives is conducive to the formation of novel material phases, including metastable structures. While the development of curved structures from this compound is not extensively documented in public literature, the compound itself is known to exhibit polymorphism. Research has identified a metastable monoclinic form of hydrazine sulfate, highlighting its ability to exist in different structural states. atamanchemicals.com

Furthermore, related hydrazine compounds like hydrazine borane (B79455) show significant structural transformations under pressure, leading to the formation of new stable or metastable phases. nih.gov These pressure-induced transformations can tune the material's properties. nih.gov This principle of accessing metastable states through external stimuli or specific synthesis conditions is a key area in materials science, and the structural versatility of hydrazine compounds, including this compound, makes them interesting subjects for such investigations.

Materials with Specific Functional Properties

The use of this compound as a building block directly leads to materials with specific, high-value functional properties.

High-Temperature and Flame Resistance : As discussed, poly(1,3,4-oxadiazole)s derived from this compound are thermally robust, making them suitable for applications requiring heat resistance. fishersci.pt

Conducting Polymers : Aromatic poly(1,3,4-oxadiazole)s have demonstrated potential as conducting materials following high-temperature thermal treatment, opening avenues for their use in electronics. fishersci.pt

Magnetic Materials : The synthesis of nickel nanoparticles from a this compound-derived precursor results in ferromagnetic materials, which are essential for data storage and other magnetic applications. citeab.com

Energy and Propellants : this compound serves as a precursor in the formulation of hydrazine-based rocket propellants and can be used in fuel cells that generate power with minimal emissions. scilit.com

Catalysis : Recent research has shown that rhodium clusters anchored on Co3O4, synthesized using a strategy involving hydrazine, can serve as a highly effective bifunctional catalyst for hydrazine-assisted hydrogen production in acidic media. nih.gov

Antimicrobial and Germicidal Uses : this compound is also utilized as a fungicide, antiseptic, and germicide, indicating its utility in creating materials with antimicrobial functions. wikidata.orgfishersci.no

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24842, 26043 |

| Hydrazine | 9321 |

| Sulfuric acid | 1118 |

| Poly(1,3,4-oxadiazole) | 97428 (for the base monomer) |

| Phosphorus pentoxide | 14812, 6326975 |

| Methanesulfonic acid | 6395 |

| Polyphosphoric acid | Not available (mixture) |

| Nickel(II) sulfate | 24586 |

| Chitosan | 71853, 21896651 |

| Silver nitrate | 24470 |

| Nickel(II) nitrate | 25736 |

| Nickel(II) chloride | 24385 |

Design of Non-centrosymmetric Organic Sulfates for NLO Applications

The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic crucial for applications in optical switching and frequency conversion. A key requirement for a material to exhibit second-order NLO properties, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. researchgate.netacs.org This has driven significant research into designing and synthesizing new inorganic-organic hybrid materials that crystallize in such space groups.

Organic sulfates are a class of compounds being actively investigated for NLO applications. researchgate.net The incorporation of organic cations can influence the crystal packing and lead to the desired non-centrosymmetric arrangement. Hydrazine and its derivatives are recognized for their potential in creating materials with beneficial NLO characteristics. researchgate.net

Energetic Materials Research (Explosives and Propellants from Hydrazine Salts)

Hydrazine and its salts are well-established components in the field of energetic materials, which includes explosives and propellants. chemotechnique.se The high heat of formation and the production of a large volume of gaseous products upon decomposition are key properties that make hydrazine-based compounds highly energetic.

Hydrazine salts, particularly those with oxidizing anions such as perchlorates and nitrates, are known to be energetic compounds. iucr.org However, research also extends to other salts, including sulfates, often in the form of coordination polymers. Energetic coordination polymers (ECPs) are a class of materials where metal centers are linked by energetic ligands, such as hydrazine, to create a stable, high-energy network. These materials are sought after for their potential to offer a better balance of performance and sensitivity compared to traditional explosives.

Studies have explored the synthesis and properties of transition metal sulfates containing hydrazine. iucr.org For example, cobalt and manganese sulfate have been shown to form three-dimensional frameworks with hydrazine and sulfate mixed bridges. iucr.org These structures demonstrate how the sulfate anion can be an integral part of an energetic coordination framework. While this compound itself is not a primary explosive, its thermal decomposition characteristics are relevant to this field. It decomposes at approximately 180°C. drugfuture.com Furthermore, it serves as a reagent in the synthesis of other energetic materials, such as azides.

The following table summarizes some of the physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | (N₂H₄)₂·H₂SO₄ |

| Molecular Weight | 162.17 g/mol |

| Appearance | White crystalline flakes |

| Melting Point | ~104°C |

| Decomposition Temperature | ~180°C |

| Solubility in Water | 202 g/100 ml (25°C) |

Table 1: Selected properties of this compound. drugfuture.com

Analytical Chemistry Methodologies

Quantitative Determination Techniques

Potentiometric titration is a robust method for the quantitative determination of dihydrazine sulfate (B86663), often by using it as a titrant for other substances. A notable application is the rapid semi-micro potentiometric titration of Iridium(IV) (Ir(IV)) with hydrazine (B178648) sulfate. tandfonline.comtandfonline.com This method is advantageous as dihydrazine sulfate can serve as a primary analytical standard. tandfonline.com

The determination is typically established at a controlled pH and temperature, for instance, at a pH of 5.5 and a temperature of 40°C. tandfonline.com Under these conditions, the method demonstrates good precision and accuracy for determining varying amounts of Ir(IV). tandfonline.com For example, determinations of 1.0 mg, 0.25 mg, and 0.10 mg of Ir(IV) have been achieved with precisions of 0.5%, 0.8%, and 3.0%, respectively. tandfonline.comtandfonline.com The technique shows good tolerance for interferences from most common ions, including Rh(III), Co²⁺, Zn²⁺, and Cu²⁺. tandfonline.com

Table 1: Precision of Potentiometric Titration of Ir(IV) with this compound

| Amount of Ir(IV) Determined | Precision (%) |

|---|---|

| 1.0 mg | 0.5% |

| 0.25 mg | 0.8% |

This table illustrates the precision of the potentiometric titration method for different quantities of Iridium(IV).

Organic derivatives of hydrazine can also be analyzed using potentiometric titration with potassium iodate, although the stoichiometry can be affected by the degree and type of substitution on the hydrazine molecule. studylib.net

Spectrophotometry offers sensitive and widely used methods for the determination of hydrazine sulfate. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the hydrazine concentration.